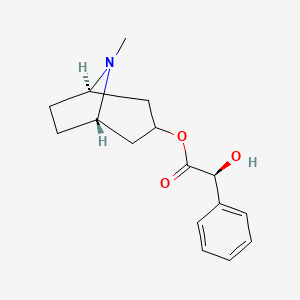
(-)-Homatropine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Homatropine is a tropane alkaloid derived from atropine. It is a muscarinic antagonist, which means it blocks the action of acetylcholine on muscarinic receptors. This compound is commonly used in ophthalmology to dilate pupils and as a mydriatic agent. It is also used in combination with hydrocodone to relieve cough.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Homatropine typically involves the esterification of tropine with mandelic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the following steps:
Esterification: Tropine is reacted with mandelic acid in the presence of hydrochloric acid.
Purification: The resulting product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: (-)-Homatropine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products:
Oxidation: Produces oxides of this compound.
Reduction: Results in reduced forms of the compound.
Substitution: Leads to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(-)-Homatropine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on muscarinic receptors and its role in neurotransmission.
Medicine: Utilized in ophthalmology for pupil dilation and in combination with other drugs for cough relief.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
(-)-Homatropine exerts its effects by blocking muscarinic acetylcholine receptors. This inhibition prevents acetylcholine from binding to these receptors, thereby reducing the parasympathetic nervous system’s activity. The molecular targets include muscarinic receptors in the eye, leading to pupil dilation, and in the respiratory system, reducing mucus secretion and cough reflex.
Comparison with Similar Compounds
Atropine: Another tropane alkaloid with similar muscarinic antagonist properties.
Scopolamine: Also a tropane alkaloid, used for motion sickness and postoperative nausea.
Tropicamide: Used in ophthalmology for pupil dilation.
Uniqueness: (-)-Homatropine is unique due to its specific ester linkage with mandelic acid, which imparts distinct pharmacological properties. Unlike atropine and scopolamine, this compound has a shorter duration of action, making it preferable for certain medical applications.
Properties
Key on ui mechanism of action |
Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation. |
|---|---|
CAS No. |
51017-31-3 |
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15-/m0/s1 |
InChI Key |
ZTVIKZXZYLEVOL-IXXDHKBRSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](C3=CC=CC=C3)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O |
melting_point |
191°C as methylbromide and 212°C as hydrobromide |
solubility |
Soluble as hydrobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















